molecular formula C16H33BO3Si B12976496 tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane

tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane

Cat. No.: B12976496
M. Wt: 312.3 g/mol
InChI Key: ODTSJDLTXNDTBB-BENRWUELSA-N
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Description

(Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane is a complex organosilicon compound that features both boron and silicon functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane typically involves the use of alkenylsilanes and boron reagents. One common method is the copper(I)-catalyzed regio- and enantioselective monoborylation of alkenylsilanes. This reaction proceeds with high regioselectivity and enantioselectivity, producing optically active organoboronate esters with a stereogenic C–B bond containing a vicinal silyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the boron moiety to different functional groups.

    Substitution: The silicon and boron groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) complexes, chiral bisphosphine ligands, and various oxidizing and reducing agents. Reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include optically active organoboronate esters, boronic acids, and various substituted silanes. These products are valuable intermediates in organic synthesis and materials science.

Scientific Research Applications

(Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane involves the interaction of its boron and silicon functionalities with various molecular targets. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, while the silicon group can participate in hydrosilylation and other silicon-based reactions. These interactions enable the compound to act as a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Alkenylsilanes: Compounds with similar silicon functionalities but lacking the boron moiety.

    Organoboron Compounds: Compounds with boron functionalities but without silicon groups.

Uniqueness

(Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane is unique due to the presence of both boron and silicon functionalities in a single molecule. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with compounds containing only one of these elements .

Properties

Molecular Formula

C16H33BO3Si

Molecular Weight

312.3 g/mol

IUPAC Name

tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane

InChI

InChI=1S/C16H33BO3Si/c1-14(2,3)21(8,9)18-13-11-10-12-17-19-15(4,5)16(6,7)20-17/h10,12H,11,13H2,1-9H3/b12-10-

InChI Key

ODTSJDLTXNDTBB-BENRWUELSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\CCO[Si](C)(C)C(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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